{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride
Description
This compound is a pyrazole-based dihydrochloride salt characterized by a 4-fluorophenyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and a pentyl chain terminating in a methylamine group. Its molecular formula is C₁₆H₂₂Cl₂FN₃ (based on Aladdin Scientific's entry, CAS: 1229025-42-6), with a molecular weight of 334.25 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and chemical research.
Properties
IUPAC Name |
5-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3.2ClH/c1-18-11-5-3-4-6-15-12-16(20(2)19-15)13-7-9-14(17)10-8-13;;/h7-10,12,18H,3-6,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMGEHNTNJCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride, with CAS Number 1193389-57-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHClFN |
| Molecular Weight | 348.29 g/mol |
| IUPAC Name | 5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]-N-methylpentan-1-amine dihydrochloride |
| Appearance | Powder |
| Purity | ≥95% |
Biological Activity
Research indicates that compounds containing a pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
- Antioxidant : Molecular docking studies suggest that this compound may possess antioxidant properties, potentially scavenging free radicals and reducing oxidative stress .
- Anticancer : Similar pyrazole compounds have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth . The structural modifications in the pyrazole ring can enhance selectivity for cancer targets.
- Analgesic and Antipyretic : Some studies indicate that pyrazole derivatives can reduce pain and fever, possibly through central nervous system mechanisms .
The mechanism of action for this compound is likely multifaceted. It may involve:
- Kinase Inhibition : Similar compounds have been identified as selective inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses .
- Receptor Modulation : Interaction with various receptors (e.g., serotonin or dopamine receptors) could contribute to its analgesic effects.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that pyrazole compounds inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antioxidant Activity Assessment : In vitro assays showed that certain pyrazole derivatives exhibited significant free radical scavenging activity, indicating their potential as antioxidant agents .
- Cancer Cell Line Studies : Research on similar structures indicated that modifications in the pyrazole ring could enhance cytotoxicity against breast cancer cells, making them candidates for further drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Core Heterocycle : Pyrazole derivatives (e.g., target compound) are distinct from isoxazole-based analogues (e.g., {[3-(4-fluorophenyl)-5-isoxazolyl]methyl}amine hydrochloride) in electronic properties and hydrogen-bonding capacity, which may affect receptor binding .
- Fused-Ring Systems : The cyclopenta[C]pyrazole derivative () exhibits a rigid, fused-ring structure, likely altering steric interactions compared to the flexible alkyl chain in the target compound .
Functional and Application-Based Comparison
Pharmacological Potential :
- The target compound shares structural motifs with agrochemical pyrazoles (e.g., fipronil, ethiprole), which target insect GABA receptors .
- Benzimidazole Analogues: Compounds like (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone () replace the pyrazole with a benzimidazole core, often linked to antiparasitic or anticancer activity. The ketone group in these derivatives contrasts with the amine functionality in the target compound, altering solubility and target specificity .
Research Findings and Challenges
- Positional Isomerism : The Aladdin Scientific entry (CAS: 1229025-42-6) describes a pyrazole with substituents at positions 3 and 5, while references a 3-(4-fluorophenyl)-1H-pyrazol-5-yl isomer. Such positional differences can drastically alter bioactivity and must be clarified in studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
